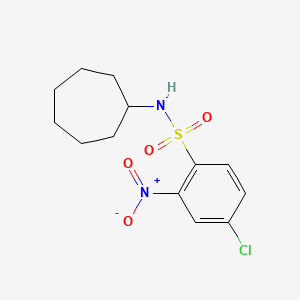![molecular formula C16H17NO3 B2904055 methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate CAS No. 1797739-38-8](/img/structure/B2904055.png)
methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)benzoate is a complex organic compound characterized by its bicyclic structure
Mecanismo De Acción
Target of Action
The primary target of “methyl 4-{8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by “methyl 4-{8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{8-azabicyclo[32The molecular weight of a similar compound, 8-azabicyclo[321]octan-3-ol, 8-methyl-, endo-, is 1412108 , which could potentially influence its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Métodos De Preparación
The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate involves several steps. One common method includes the reaction of a suitable bicyclic precursor with benzoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as cycloaddition and esterification. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Aplicaciones Científicas De Investigación
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexane: Known for its use in medicinal chemistry, this compound has a different ring structure and chemical properties.
Bicyclo[3.3.0]octane: This compound is characterized by its highly strained ring system and is used in the synthesis of natural products.
Bicyclo[3.2.1]oct-2-ene: Similar in structure but with different functional groups, leading to distinct chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of bicyclic structures in chemistry.
Propiedades
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-16(19)12-7-5-11(6-8-12)15(18)17-13-3-2-4-14(17)10-9-13/h2-3,5-8,13-14H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKZDQRAVKSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)
![N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide](/img/structure/B2903974.png)


![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)


![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2903986.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2903994.png)
